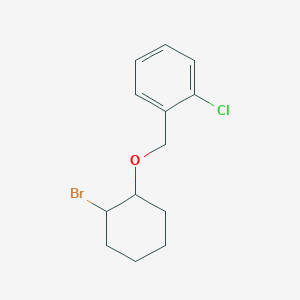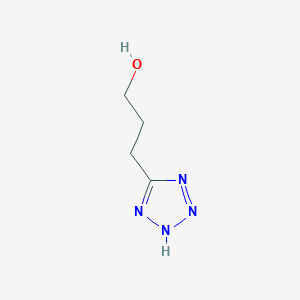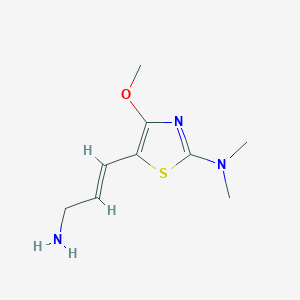
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes an aminopropenyl group, a methoxy group, and a dimethylamino group attached to the thiazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the aminopropenyl group can be achieved through a condensation reaction with an appropriate aldehyde or ketone, followed by reduction. The methoxy group is usually introduced via methylation of a hydroxyl precursor, and the dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the aminopropenyl group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Preliminary research indicates potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the development of new materials, dyes, or agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The aminopropenyl group and the thiazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. The methoxy and dimethylamino groups can modulate the compound’s electronic properties, affecting its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(3-Aminoprop-1-en-1-yl)-2-nitrophenol: Similar structure but with a nitro group instead of a methoxy group.
2-(3-Aminoprop-1-en-1-yl)-5-bromophenol: Similar structure but with a bromine atom instead of a methoxy group.
4-(3-Aminoprop-1-en-1-yl)-2-aminoimidazole: Similar structure but with an imidazole ring instead of a thiazole ring.
Uniqueness
5-(3-Aminoprop-1-en-1-yl)-4-methoxy-N,N-dimethylthiazol-2-amine is unique due to its combination of functional groups and the thiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the methoxy group and the dimethylamino group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H15N3OS |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
5-[(E)-3-aminoprop-1-enyl]-4-methoxy-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H15N3OS/c1-12(2)9-11-8(13-3)7(14-9)5-4-6-10/h4-5H,6,10H2,1-3H3/b5-4+ |
InChI-Schlüssel |
ZCWDZZLMLMPZBX-SNAWJCMRSA-N |
Isomerische SMILES |
CN(C)C1=NC(=C(S1)/C=C/CN)OC |
Kanonische SMILES |
CN(C)C1=NC(=C(S1)C=CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
amino}-3-oxopentanoate](/img/structure/B13548102.png)
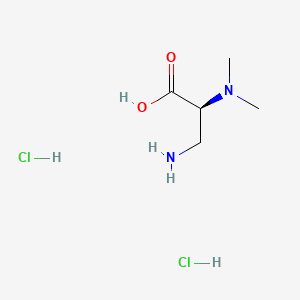
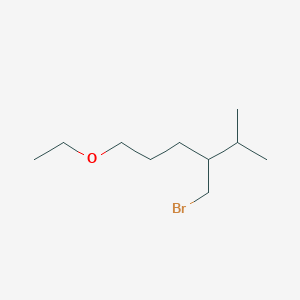
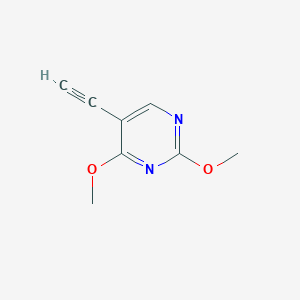

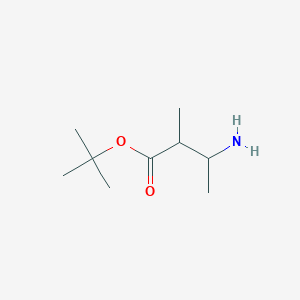
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

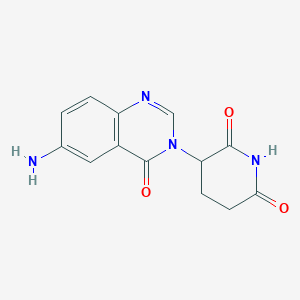
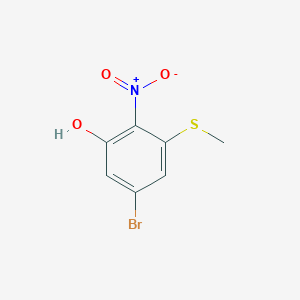
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
